3-Amino-5-(2,5-difluorophenyl)benzoic acid
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Overview
Description
3-Amino-5-(2,5-difluorophenyl)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an amino group at the third position and two fluorine atoms at the second and fifth positions on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(2,5-difluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group in 3-Amino-5-(2,5-difluorophenyl)benzoic acid can undergo oxidation reactions to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-Amino-5-(2,5-difluorophenyl)benzoic acid is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the effects of fluorine substitution on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.
Mechanism of Action
The mechanism of action of 3-Amino-5-(2,5-difluorophenyl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of fluorine atoms can influence the binding affinity and selectivity of the compound for its target.
Comparison with Similar Compounds
- 3-Amino-5-fluorobenzoic acid
- 3-Amino-5-(trifluoromethyl)benzoic acid
- 3-Amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid
Comparison: Compared to similar compounds, 3-Amino-5-(2,5-difluorophenyl)benzoic acid is unique due to the presence of two fluorine atoms on the phenyl ring This structural feature can significantly influence its chemical reactivity, biological activity, and physical properties
Properties
IUPAC Name |
3-amino-5-(2,5-difluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c14-9-1-2-12(15)11(6-9)7-3-8(13(17)18)5-10(16)4-7/h1-6H,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXPIHKKRICHHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=CC(=C2)N)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689713 |
Source
|
Record name | 5-Amino-2',5'-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261922-22-8 |
Source
|
Record name | 5-Amino-2',5'-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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